REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]1[C:8](=O)[CH2:7][C:6]2([CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[O:5]1.[CH3:16]CCCCC>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:3][CH:4]1[C:8](=[CH2:16])[CH2:7][C:6]2([CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)[O:5]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
CC1OC2(CC1=O)CCN(CC2)C
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for about two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
to wash off the oil component
|
Type
|
DISTILLATION
|
Details
|
the remaining hexane was distilled off
|
Type
|
ADDITION
|
Details
|
Dimethyl sulfoxide (8 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° to 70° C. for about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the faint-green solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
giving a yellowish-red solution
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to about 30° C.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
the extract was washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure from the dried solution
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC2(CC1=C)CCN(CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |